molecular formula C14H8ClF6N3O3S B2769381 N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 1092344-64-3

N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide

Cat. No.: B2769381
CAS No.: 1092344-64-3
M. Wt: 447.74
InChI Key: GPPDJNXHMFSVAL-UHFFFAOYSA-N
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Description

N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with trifluoromethyl groups and a sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trifluoromethylpyridine.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced via a sulfonation reaction using chlorosulfonic acid.

    Hydrazide Formation: The final step involves the reaction of the sulfonyl chloride intermediate with hydrazine to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of organic reactions, making it a valuable tool for synthetic chemists.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The trifluoromethyl groups enhance the compound’s stability and bioavailability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique functional groups.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorobenzenesulfonyl)-4-methylpyridine-2-carbohydrazide
  • N’-(2-chlorobenzenesulfonyl)-4,6-dimethylpyridine-2-carbohydrazide
  • N’-(2-chlorobenzenesulfonyl)-4,6-dichloropyridine-2-carbohydrazide

Uniqueness

Compared to similar compounds, N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. These groups also increase the compound’s lipophilicity, improving its ability to penetrate biological membranes.

This detailed overview provides a comprehensive understanding of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H8ClF6N3O3SC_{14}H_8ClF_6N_3O_3S, with a molecular weight of approximately 447.7 g/mol. Its unique structure includes a pyridine ring substituted with trifluoromethyl groups and a sulfonyl moiety, which enhances its lipophilicity and stability, making it suitable for various applications in biological research and therapeutic development .

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially modulating their activity. Experimental studies are ongoing to elucidate these interactions and their implications for therapeutic applications .
  • Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, related pyridine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structural features exhibit antimicrobial properties, which could be relevant for developing new antimicrobial agents .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study examined the effects of pyridine derivatives on melanoma B16F10 cells, revealing that certain derivatives induced significant cytotoxicity through redox activity and interaction with cellular thiols . While specific data on this compound is limited, its structural similarities suggest potential for similar effects.
  • Enzyme Inhibition :
    • Research on related compounds indicates that they may serve as inhibitors for various enzymes involved in cancer progression and inflammation. The precise targets for this compound remain to be fully characterized but warrant further investigation due to the promising structure-activity relationships observed in related studies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces cell death in cancer cell lines
Enzyme InteractionPotential modulation of enzyme activity
Antimicrobial ActivityPossible inhibition of microbial growth

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Mechanistic Studies : Detailed investigations are required to identify specific molecular targets and pathways affected by this compound.
  • Therapeutic Applications : Given its structural characteristics, further exploration into its use as an anticancer or antimicrobial agent is warranted.
  • Comparative Analysis : Studies comparing the biological activity of this compound with other structurally similar compounds could provide insights into optimizing its therapeutic potential.

Properties

IUPAC Name

N'-(2-chlorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6N3O3S/c15-8-3-1-2-4-10(8)28(26,27)24-23-12(25)9-5-7(13(16,17)18)6-11(22-9)14(19,20)21/h1-6,24H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPDJNXHMFSVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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